1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
InChI Key |
WWLIDUDKRVXNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
This method leverages nucleophilic addition to construct the cyclobutane ring. A representative procedure involves:
- Substrate preparation : 3-Oxocyclobutane-1-carboxylic acid (1.0 g, 9.99 mmol) is dissolved in THF (35 mL) under nitrogen.
- Grignard addition : Methylmagnesium chloride (3M in THF, 7.3 mL, 22 mmol) is added dropwise at −32°C.
- Quenching and workup : The mixture is stirred overnight, quenched with 2M HCl, and extracted with dichloromethane.
- Isolation : The organic layer is concentrated to yield cis/trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (39.4% yield).
Modification for target compound :
- Replace methylmagnesium chloride with (3-chlorophenyl)magnesium bromide to introduce the aryl group.
- Final oxidation of the hydroxyl group to a carboxylic acid using Jones reagent.
| Parameter | Value |
|---|---|
| Yield (crude) | 35–42% |
| Key reagent | (3-Chlorophenyl)MgBr |
| Reaction temperature | −32°C → room temperature |
| Purification | Column chromatography |
Acid-Catalyzed Cyclization of Bicyclobutanes
A Lewis acid-catalyzed [4+2] annulation strategy enables efficient ring formation:
- Substrate activation : 3-Methylenecyclobutanecarbonitrile (1.6 mL, 16 mmol) is treated with concentrated HCl (37%, 13.5 mL) at 95–100°C for 9 hours.
- Cyclization : The intermediate undergoes HCl-mediated ring expansion to form 3-chloro-3-methylcyclobutane-1-carboxylic acid (82% yield).
- Functionalization : The chlorophenyl group is introduced via Friedel-Crafts alkylation using 3-chlorobenzene and AlCl₃.
- Prolonged heating (>12 hours) reduces yields due to decomposition.
- Anhydrous conditions are critical to prevent hydrolysis of the nitrile intermediate.
| Parameter | Value |
|---|---|
| Yield (purified) | 68–75% |
| Catalyst | HCl (37% v/v) |
| Reaction time | 9–12 hours |
| Side products | <5% dimerization |
Amide Coupling and Hydrolysis
This two-step approach ensures precise stereochemical control:
Step 1: Amide formation
- 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid (0.62 g, 3.2 mmol) is coupled with 3-chloroaniline using HATU (1.1 equiv) and NEt₃ (3.0 equiv) in DMF (64% yield).
Step 2: Hydrolysis
- The amide intermediate is treated with concentrated HCl (37%, 5 mL) in toluene at room temperature for 24 hours, yielding the carboxylic acid (61% yield, 39% overall).
- High stereoselectivity (dr > 4:1 for trans isomer).
- Scalable to multigram quantities.
Analytical Data and Characterization
- Molecular formula : C₁₂H₁₃ClO₂
- Molecular weight : 224.68 g/mol
- PubChem CID : 66432381
- 1H NMR (CDCl₃) : δ 7.35–7.14 (m, 4H, aromatic), 2.65–2.18 (m, 4H, cyclobutane), 1.33 (s, 3H, CH₃).
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the 3-chlorophenyl group can participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
In the esterification example, the carboxylic acid group reacts with iodomethane in the presence of K₂CO₃ to form a methyl ester, demonstrating the compound’s susceptibility to nucleophilic acyl substitution .
Ring-Opening and Strain-Driven Reactions
The cyclobutane ring’s inherent strain (≈26 kcal/mol ring strain) facilitates ring-opening reactions under basic or acidic conditions:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Base-Induced Opening | KHMDS (1.2 equiv), THF, 0°C → RT | Bicyclic or linear derivatives | Forms orange suspension |
In this reaction, the strong base KHMDS abstracts a proton adjacent to the cyclobutane ring, triggering cleavage. The methyl group at the 2-position may sterically influence the regioselectivity of ring-opening .
Functional Group Transformations
The carboxylic acid group undergoes typical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | HATU, NEt₃, N,O-dimethylhydroxylamine | Hydroxamic acid derivative | 82% | |
| Esterification | HATU, DMF, methanol | Methyl ester | 64% |
These transformations highlight the compound’s utility as a synthetic intermediate. The steric bulk of the cyclobutane ring may slow reaction kinetics compared to linear analogs .
Comparative Reactivity with Structural Analogs
The methyl group at the 2-position distinguishes this compound from similar derivatives:
| Compound | Key Structural Feature | Reactivity Note |
|---|---|---|
| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | Methyl at 3-position | Enhanced steric hindrance in NAS |
| 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid | Chlorine at 2-position | Faster NAS due to ortho effect |
| 3-Chloro-3-phenylcyclobutane-1-carboxylic acid | No methyl group | Higher ring-opening reactivity |
Data suggest that the 2-methyl group in the target compound reduces ring-opening rates compared to non-methylated analogs .
Scientific Research Applications
1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives
1-(3-Chlorophenyl)cyclobutane-1-carboxylic Acid
- Structure : Lacks the methyl group on the cyclobutane ring.
- Molecular Weight : 196.64 g/mol (C₁₁H₁₁ClO₂).
1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS: 1339332-79-4)
- Structure : Positional isomer with a 4-chlorophenyl group instead of 3-chlorophenyl.
- Molecular Weight : 224.68 g/mol (C₁₂H₁₃ClO₂).
- No melting point or synthesis data are reported .
Cyclopropane Analogs
1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid
- Structure : Features a strained cyclopropane ring instead of cyclobutane.
- Molecular Weight : 196.61 g/mol (C₁₀H₉ClO₂).
- Synthesis : Synthesized via Claisen-Schmidt condensation, yielding 73% as an off-white solid with a melting point of 84–86°C .
- Key Differences : The cyclopropane ring’s higher angle strain increases reactivity, making it more prone to ring-opening reactions compared to cyclobutane derivatives .
Heterocyclic Derivatives
1-(3-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic Acid
- Structure : Incorporates a triazole ring, introducing nitrogen atoms.
- Molecular Weight : 299.71 g/mol (C₁₅H₁₀ClN₃O₂).
- However, this compound is discontinued commercially .
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid
- Structure : Contains a hydroxyl group and fluorine atom.
- Molecular Weight : 244.64 g/mol (C₁₁H₁₀ClFO₃).
- Key Differences: The fluorine and hydroxyl groups increase polarity, likely improving water solubility. No physical data are reported .
Cyclohexane and Cyclopentane Derivatives
1-(3-Chlorophenyl)cyclohexane-1-carboxylic Acid
Structural and Property Analysis
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane structure, which is substituted with a 3-chlorophenyl group and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug design.
The molecular formula of this compound is CHClO, with a molecular weight of approximately 224.69 g/mol. The presence of the chlorine atom on the phenyl ring is expected to enhance its reactivity and biological interaction potential.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The chlorophenyl group is believed to increase binding affinity to certain biological molecules, which could be crucial for its pharmacological effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory activity. This is supported by its ability to modulate the activity of specific enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The following table summarizes some key findings from recent studies:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Study B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 25 | Inhibition of metastasis |
Interaction with Biological Targets
The compound's interaction with specific biological targets has been investigated using molecular docking studies, which suggest that it may bind effectively to proteins involved in cancer progression and inflammation. For instance, it has shown promising results in binding assays with COX-2, a target for many anti-inflammatory drugs.
Case Studies
Several case studies have documented the biological activity of similar compounds within the cyclobutane family:
- Case Study 1: Cyclobutane Derivatives in Cancer Treatment
- Case Study 2: Anti-inflammatory Screening
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential avenues include:
- In vivo studies to assess therapeutic efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize biological activity.
- Investigation into the compound's pharmacokinetics and metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid, and how can reaction parameters be optimized?
- Methodology : Cyclobutane ring formation often employs [2+2] photocycloaddition or ring-closing metathesis. For this compound, introduce the 3-chlorophenyl group early via Friedel-Crafts alkylation or Suzuki coupling to minimize steric hindrance. Optimize yield by controlling temperature (e.g., 0–25°C for cyclization) and using catalysts like Pd(PPh₃)₄ for cross-coupling . Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. How can researchers confirm the stereochemical integrity of the cyclobutane ring and substituents?
- Methodology : Use X-ray crystallography (as in for analogous structures) to resolve absolute configuration. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) detect spatial proximity between the methyl and chlorophenyl groups .
Q. What analytical techniques are critical for structural validation and purity assessment?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded cyclobutane protons at δ 2.5–3.5 ppm) and integration ratios .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z ≈ 239.05 (calculated for C₁₂H₁₁ClO₂).
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl group influence regioselectivity in further derivatization?
- Methodology : The electron-withdrawing Cl group activates the meta position for electrophilic substitution. Computational studies (DFT, Gaussian09) can map electrostatic potential surfaces to predict sites for functionalization. Experimentally, nitration or bromination reactions under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) will target the para position relative to Cl .
Q. How can conflicting biological activity data across studies be systematically addressed?
- Methodology :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements in kinase inhibition assays with controls from ).
- Solvent Effects : Test solubility in DMSO vs. aqueous buffers to rule out aggregation artifacts.
- Metabolite Analysis : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What computational approaches predict conformational stability and target binding modes?
- Methodology :
- Molecular Dynamics (MD) : Simulate cyclobutane ring puckering (e.g., "envelope" vs. "twist" conformers) in explicit solvent (GROMACS).
- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., cyclooxygenase-2) using the chlorophenyl group as a hydrophobic anchor .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to assess transition states in catalytic reactions .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodology :
- Phase Purity : Re-crystallize samples and compare DSC thermograms (melting endotherms).
- NMR Referencing : Calibrate using internal standards (e.g., TMS) and report solvent/temperature conditions (e.g., DMSO-d₆ at 25°C) .
Q. What strategies ensure reproducibility in scaled-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progression.
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratios) .
Safety and Handling
Q. What precautions are necessary for safe handling and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
